(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Mode of Action:
The compound interacts with its target through a process known as electrophilic aromatic substitution. Here’s a simplified overview:
- Electrophilic Aromatic Substitution (EAS) : The compound acts as an electrophile, forming a sigma bond with the benzene ring. This generates a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, leading to a substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, including the formation of the furan ring, the introduction of the sulfonyl group, and the attachment of the pyrrolidinyl moiety. Common reagents and conditions might include:
Formation of the furan ring: This can be achieved through cyclization reactions involving furfural or related compounds.
Introduction of the sulfonyl group: This step often involves sulfonyl chlorides and appropriate bases.
Attachment of the pyrrolidinyl moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
(5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring and the sulfonyl group can be targets for oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohols or other derivatives.
Substitution: The fluorobenzyl and pyrrolidinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, nucleophiles, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Methylbenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
- (5-(((2-Bromobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (5-(((2-Fluorobenzyl)sulfonyl)methyl)furan-2-yl)(pyrrolidin-1-yl)methanone lies in the presence of the fluorine atom, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. Fluorine atoms can
Properties
IUPAC Name |
[5-[(2-fluorophenyl)methylsulfonylmethyl]furan-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c18-15-6-2-1-5-13(15)11-24(21,22)12-14-7-8-16(23-14)17(20)19-9-3-4-10-19/h1-2,5-8H,3-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLASFCOYIMHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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